molecular formula C20H20N2O B028346 Suronacrine CAS No. 104675-35-6

Suronacrine

Cat. No. B028346
M. Wt: 304.4 g/mol
InChI Key: HERUZAOANPGYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suronacrine is a synthetic compound that belongs to the class of acridine derivatives. It has been extensively studied for its potential applications in scientific research. Suronacrine is known for its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes.

Mechanism Of Action

Suronacrine works by intercalating between the base pairs of DNA and RNA molecules. This disrupts the normal structure of the DNA or RNA, which can lead to changes in gene expression or inhibition of DNA replication. Suronacrine has also been shown to induce DNA damage, which can trigger cell death in cancer cells.

Biochemical And Physiological Effects

Suronacrine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Suronacrine has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using suronacrine in lab experiments is its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes. However, suronacrine has some limitations as well. It has been shown to be toxic to some cell types, which can limit its use in certain experiments. Additionally, suronacrine can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on suronacrine. One area of interest is the development of suronacrine derivatives that have improved solubility and reduced toxicity. Another area of interest is the use of suronacrine in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for suronacrine to be used in the development of new cancer treatments or antiviral agents.

Scientific Research Applications

Suronacrine has been used in a wide range of scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an antiviral agent. Suronacrine has also been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA intercalation on gene expression.

properties

CAS RN

104675-35-6

Product Name

Suronacrine

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)

InChI Key

HERUZAOANPGYSY-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

synonyms

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
5.9 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0.5 mL
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reactant
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3.81 g
Type
reactant
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Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Synthesis routes and methods II

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAl4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.81 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
75%

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